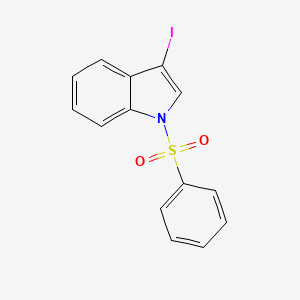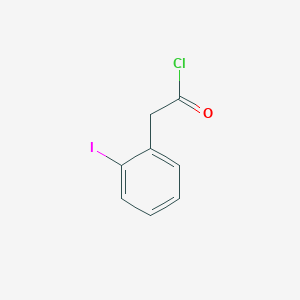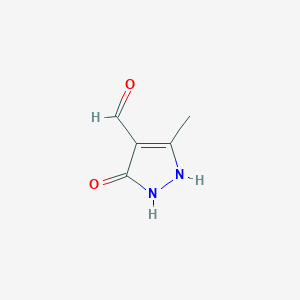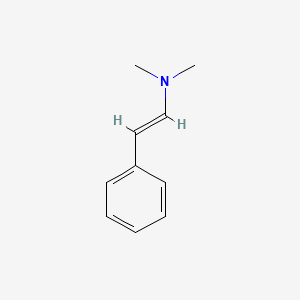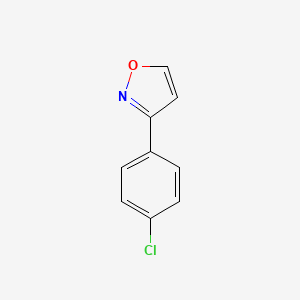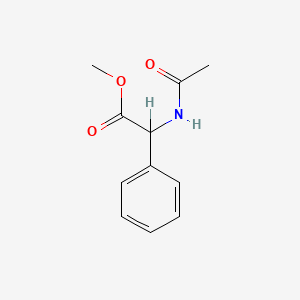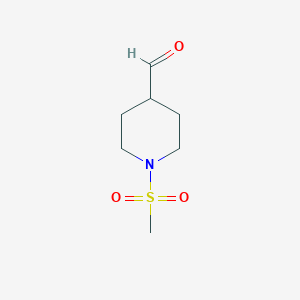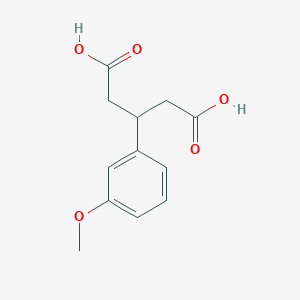
3-(3-Methoxyphenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Methoxyphenyl)pentanedioic acid” is a chemical compound with the CAS Number: 69061-62-7 . It has a molecular weight of 238.24 and its molecular formula is C12H14O5 . The IUPAC name for this compound is 3-(3-methoxyphenyl)pentanedioic acid .
Molecular Structure Analysis
The InChI code for “3-(3-Methoxyphenyl)pentanedioic acid” is 1S/C12H14O5/c1-17-10-4-2-3-8 (5-10)9 (6-11 (13)14)7-12 (15)16/h2-5,9H,6-7H2,1H3, (H,13,14) (H,15,16) . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 398.6±32.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.5±3.0 kJ/mol . The flash point is 152.5±18.6 °C . The index of refraction is 1.554 . The molar refractivity is 59.5±0.3 cm^3 . The polar surface area is 84 Å^2 . The polarizability is 23.6±0.5 10^-24 cm^3 . The surface tension is 53.4±3.0 dyne/cm . The molar volume is 185.8±3.0 cm^3 .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
3-(3-Methoxyphenyl)pentanedioic acid and its derivatives are utilized in various synthesis processes, highlighting the compound's versatility in organic chemistry. For instance, the synthesis of Amyl 4-Hydroxy-3-Methoxycinnamate, prepared by direct esterification of a similar compound, showcases the potential of these compounds in producing high-yield products under optimized conditions, such as specific molar ratios and catalyst usage (Lin Xin-jie, 2012). Additionally, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids into 3-(methoxyphenyl)propanoic acids with nearly quantitative yield demonstrates the electrocatalytic capabilities and the efficiency of electrosynthesis in modifying such compounds (L. Korotaeva et al., 2011).
Materials Science and Photophysical Properties
In materials science, the coordination compound [Cd(mip)(GTC)]n, incorporating a derivative of 3-(3-Methoxyphenyl)pentanedioic acid, exhibits significant thermal stability and luminescent properties, making it a candidate for potential photoluminescence material. This illustrates the compound's role in developing novel materials with specific photophysical characteristics (Li Yan et al., 2016).
Medicinal Chemistry and Biological Activities
The compound has been explored for its antibacterial activity, particularly in derivatives such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. These derivatives have shown significant inhibition of biofilm formation by oral pathogens like Porphyromonas gingivalis and Streptococcus mutans, indicating potential therapeutic/preventive applications for oral infections (C. Bodet et al., 2008). Another derivative, shown to have promising cancer chemopreventive properties, further underscores the medicinal significance of 3-(3-Methoxyphenyl)pentanedioic acid derivatives in the development of novel therapeutic agents (M. Curini et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-2-3-8(5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJHNHKCXMUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498839 |
Source


|
| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)pentanedioic acid | |
CAS RN |
69061-62-7 |
Source


|
| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
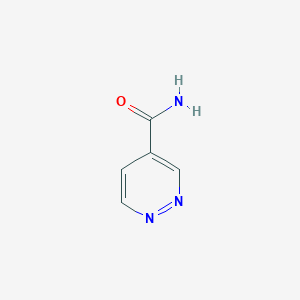
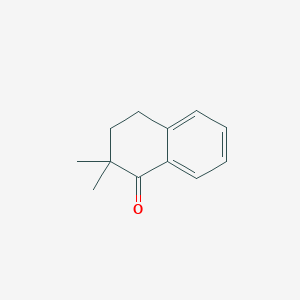


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
